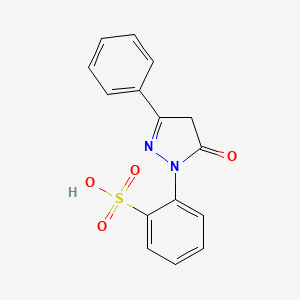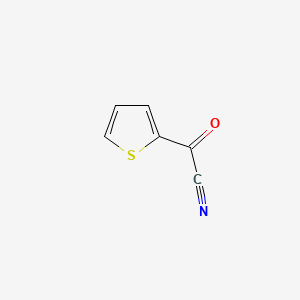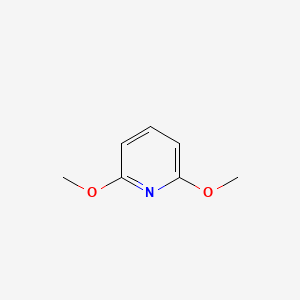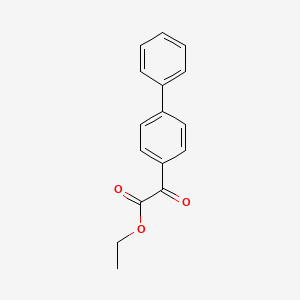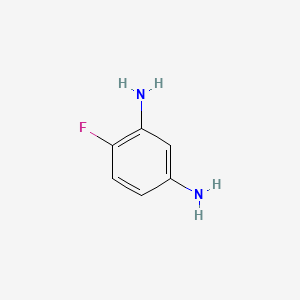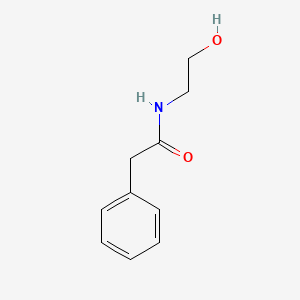
Triethoxy(propyl)silane
Descripción general
Descripción
Triethoxy(propyl)silane is a silane compound that is not directly mentioned in the provided papers, but its chemistry can be inferred from the studies on related silane compounds. Silanes are silicon-based compounds that have multiple applications, including as crosslinking agents, surface modifiers, and in the synthesis of various materials. The papers provided discuss different silane compounds with varying functional groups and their applications in fields such as lithium-ion batteries, surface modification, polymer science, and coordination chemistry.
Synthesis Analysis
The synthesis of silane compounds is a critical aspect of their study. For instance, the synthesis of tris(mercaptomethyl)silane is described, starting from the corresponding tris(chloromethyl)silane and characterized by NMR and X-ray diffraction . Similarly, the addition of mercapto propyl triethoxy silane to polybutadiene to introduce crosslinkable silane moieties is discussed, with the reaction kinetics studied using NMR and volumetric titration . These studies provide insights into the synthetic routes and characterization techniques that could be applicable to this compound.
Molecular Structure Analysis
The molecular structure of silane compounds is crucial for understanding their reactivity and properties. X-ray crystallography is used to determine the structure of tris[2-(dimethylamino)phenyl]silane and related germane compounds, revealing the encapsulation of the hydrogen atom bonded to silicon and germanium . The crystal structure of another silane compound is analyzed along with Hirshfeld surface analysis to understand intermolecular interactions . These analyses are indicative of the types of structural studies that could be performed on this compound.
Chemical Reactions Analysis
Silane compounds undergo various chemical reactions, which are essential for their applications. The addition of tris(trimethylsilyl)silane across the double bonds of alkenes and alkynes under free-radical conditions is discussed, highlighting the regioselectivity and stereoselectivity of the reaction . Another study describes the use of tris(trimethylsilyl)silane as a reducing agent and mediator in the formation of carbon-carbon bonds via radicals . These reactions provide a framework for understanding the types of chemical transformations that this compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of silane compounds are determined by their molecular structure and the nature of their substituents. The study of phenyl tris-2-methoxydiethoxy silane as an additive in lithium-ion batteries reveals its ability to form a cross-polymerized network on graphite surfaces, affecting the electrochemical properties of the electrolyte . The hydrolysis and polycondensation of trialkoxy(alkyl)silanes to form inorganic-organic layered materials are discussed, with the characterization of the products by XRD, SEM, and NMR, indicating the formation of highly-organized materials . These properties are relevant to the potential applications of this compound.
Aplicaciones Científicas De Investigación
Crosslinking Agent in Polymer Chemistry
Triethoxy(propyl)silane has been effectively used in modifying polymers. For instance, it was introduced into low molar mass hydroxy telechelic polybutadiene, significantly altering its swelling properties and mechanical characteristics. These changes include a notable increase in the glass transition temperature and storage modulus, attributed to the decrease in the average molar mass per crosslinked unit (Schapman, Couvercelle, & Bunel, 2000).
Formation of Inorganic-Organic Layered Materials
Research demonstrates the ability of triethoxy(propyl)silanes to hydrolyze and polycondense, forming ordered structured materials. These materials exhibit specific characteristics like sharp diffraction peaks, platy morphology, and the formation of siloxane bonds, indicating highly-organized inorganic–organic layered structures (Shimojima, Sugahara, & Kuroda, 1997).
Enhancement of Rubber Compounds
This compound has been utilized in silica-filled solution styrene butadiene rubber compounds. Its effect on the filler-rubber interaction, crosslink density, and crosslink structure of these compounds was significant, influencing the overall performance of the rubber materials (Lee et al., 2017).
Corrosion Resistance and Surface Modification
This compound has been used in creating coatings on various metal surfaces to improve corrosion resistance. For example, it was used in the development of a composite silane conversion coating on galvanized steel, demonstrating excellent corrosion inhibition properties (Wang, Liu, Yu, & An, 2012). Additionally, it has been applied in the study of vinyl-triethoxy silane films on iron, showcasing its potential in enhancing the protective properties of metal surfaces (Flis & Kanoza, 2006).
Biochip Applications
This compound derivatives have been synthesized for biochip applications, demonstrating their potential in the field of biotechnology. These compounds have been used in creating functionalized surfaces for the covalent immobilization of peptides, indicating their utility in biosensing and diagnostics (Martin et al., 2005).
Enhancing Adhesion Properties
It has been employed to improve the adhesion of coatings to substrates, as demonstrated in a study where a coupling agent based on this silane was used to enhance the adhesion of antibacterial coatings to silicon rubber substrates (Guo et al., 2015).
Mecanismo De Acción
Target of Action
Triethoxy(propyl)silane, also known as n-Propyltriethoxysilane, is an organosilicon compound . The primary targets of this compound are carbonyl groups and carbon-carbon multiple bonds . It acts as a reducing agent for these targets .
Mode of Action
The compound interacts with its targets through a process known as hydrosilylation . In this process, the silicon-hydrogen bond in the silane compound adds across the carbon-carbon multiple bond or the carbonyl group, resulting in the reduction of these groups .
Biochemical Pathways
It’s known that the compound plays a role in the sol-gel silica polymerization process . It acts as a catalyst in this process, promoting the formation of silica-based molecularly imprinted polymers (MIPs) . These MIPs have specific nanocavities that can recognize target molecules .
Result of Action
The action of this compound results in the reduction of carbonyl groups and carbon-carbon multiple bonds . Additionally, its role as a catalyst in the sol-gel silica polymerization process leads to the formation of MIPs with specific recognition capabilities . These MIPs can be used in various applications, including separation, catalysis, bioassay, sensing, imaging, drug delivery, and protein crystallization .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the sol-gel silica polymerization process catalyzed by the compound is typically carried out at room temperature . This suggests that temperature could be a key environmental factor influencing the compound’s action.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
triethoxy(propyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O3Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXZNTLFQLUFES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
160876-30-2 | |
| Record name | Silane, triethoxypropyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160876-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60862984 | |
| Record name | Triethoxypropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2550-02-9 | |
| Record name | Propyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethoxypropylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, triethoxypropyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethoxypropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxypropylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHOXYPROPYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F17OTX9FG5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




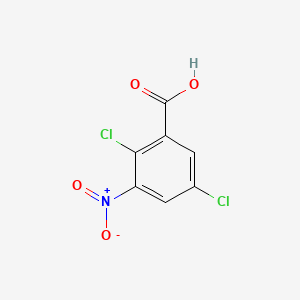
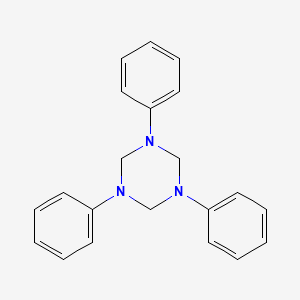
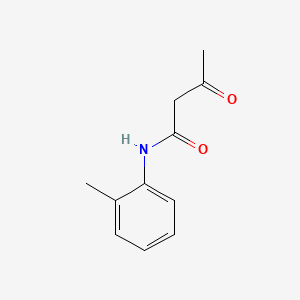
![1H-Imidazo[4,5-c]pyridine](/img/structure/B1293585.png)

